molecular formula C16H24Cl2Zr-2 B13752670 1,2,4-Trimethylcyclopenta-1,3-diene;zirconium;dichloride

1,2,4-Trimethylcyclopenta-1,3-diene;zirconium;dichloride

Cat. No.: B13752670
M. Wt: 378.5 g/mol
InChI Key: QAXQBWSCTSARHY-UHFFFAOYSA-L
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Description

1,2,4-Trimethylcyclopenta-1,3-diene;zirconium;dichloride is a chemical compound that belongs to the class of organometallic compounds. It is composed of a zirconium atom coordinated to a 1,2,4-trimethylcyclopenta-1,3-diene ligand and two chloride ions. This compound is of significant interest in the field of organometallic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4-Trimethylcyclopenta-1,3-diene;zirconium;dichloride can be synthesized through the reaction of zirconium tetrachloride with 1,2,4-trimethylcyclopenta-1,3-diene in the presence of a reducing agent. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often involve moderate temperatures and the use of solvents like tetrahydrofuran or toluene.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Trimethylcyclopenta-1,3-diene;zirconium;dichloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form zirconium oxides.

    Reduction: It can be reduced to form lower oxidation state zirconium complexes.

    Substitution: The chloride ligands can be substituted with other ligands, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions typically involve the use of nucleophiles like alkyl lithium or Grignard reagents.

Major Products

    Oxidation: Zirconium dioxide or other zirconium oxides.

    Reduction: Lower oxidation state zirconium complexes.

    Substitution: Various organozirconium compounds depending on the substituent used.

Scientific Research Applications

1,2,4-Trimethylcyclopenta-1,3-diene;zirconium;dichloride has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.

    Biology: The compound is studied for its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.

    Medicine: Research is ongoing to explore its potential in medical applications, such as targeted drug delivery and imaging.

    Industry: It is used in the production of advanced materials, including high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of 1,2,4-trimethylcyclopenta-1,3-diene;zirconium;dichloride involves the coordination of the zirconium atom to the diene ligand and chloride ions. This coordination creates a stable complex that can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reaction or application. For example, in catalytic reactions, the compound can activate substrates by coordinating to them and facilitating their transformation.

Comparison with Similar Compounds

1,2,4-Trimethylcyclopenta-1,3-diene;zirconium;dichloride can be compared with other similar organozirconium compounds, such as:

    Cyclopentadienylzirconium dichloride: Similar structure but with a cyclopentadienyl ligand instead of a trimethylcyclopentadiene ligand.

    Bis(cyclopentadienyl)zirconium dichloride: Contains two cyclopentadienyl ligands and is commonly used in polymerization reactions.

    Zirconocene dichloride: Another organozirconium compound with two cyclopentadienyl ligands, widely used as a catalyst in olefin polymerization.

The uniqueness of this compound lies in its specific ligand structure, which imparts distinct reactivity and stability compared to other organozirconium compounds.

Properties

Molecular Formula

C16H24Cl2Zr-2

Molecular Weight

378.5 g/mol

IUPAC Name

1,2,4-trimethylcyclopenta-1,3-diene;zirconium;dichloride

InChI

InChI=1S/2C8H12.2ClH.Zr/c2*1-6-4-7(2)8(3)5-6;;;/h2*4H,5H2,1-3H3;2*1H;/p-2

InChI Key

QAXQBWSCTSARHY-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=C(C1)C)C.CC1=CC(=C(C1)C)C.[Cl-].[Cl-].[Zr]

Origin of Product

United States

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